![molecular formula C42H59NO4 B13406632 tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its intricate structure, which includes a trityl-protected hydroxy group and a long aliphatic chain with a double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate typically involves multiple steps. One common approach is to start with the trityl protection of the hydroxy group, followed by the formation of the carbamate. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The carbamate formation is achieved by reacting the protected alcohol with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The double bond in the aliphatic chain can be reduced using hydrogenation with a palladium catalyst.
Substitution: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Saturated aliphatic chain.
Substitution: Removal of the trityl group to yield the free hydroxy compound.
科学的研究の応用
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.
Medicine: Investigated for potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of complex organic molecules for material science applications.
作用機序
The mechanism of action of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate involves its role as a protecting group. The trityl group protects the hydroxy functionality during various synthetic steps, preventing unwanted reactions. The carbamate moiety can be cleaved under specific conditions to release the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the enzymes or receptors being studied.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is unique due to its combination of a trityl-protected hydroxy group and a long aliphatic chain with a double bond. This structure provides specific steric and electronic properties that are useful in selective organic transformations and protecting group strategies.
特性
分子式 |
C42H59NO4 |
|---|---|
分子量 |
641.9 g/mol |
IUPAC名 |
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-34-41(45,43-39(44)47-40(2,3)4)35-46-42(36-28-21-18-22-29-36,37-30-23-19-24-31-37)38-32-25-20-26-33-38/h17-33,45H,5-16,34-35H2,1-4H3,(H,43,44)/b27-17+/t41-/m0/s1 |
InChIキー |
NHIRDXWQSSDYAX-YANGIVIESA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C[C@](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
正規SMILES |
CCCCCCCCCCCCCC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


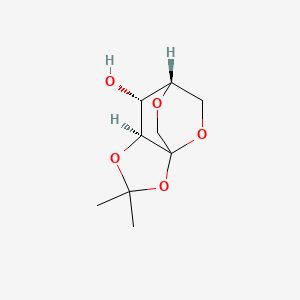
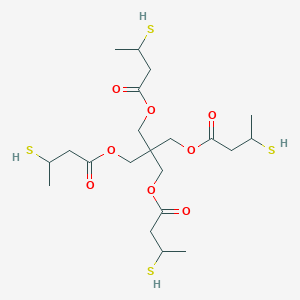
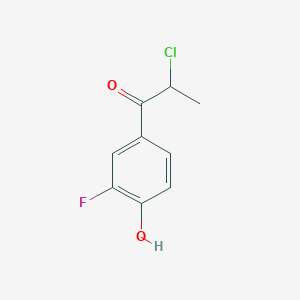
![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)

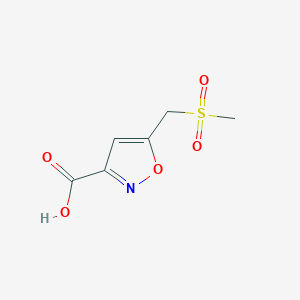
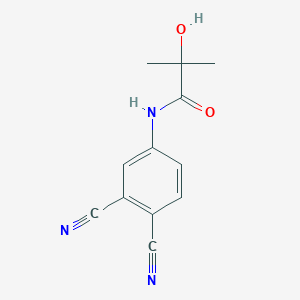
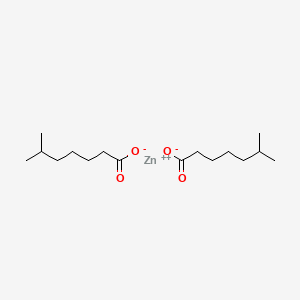
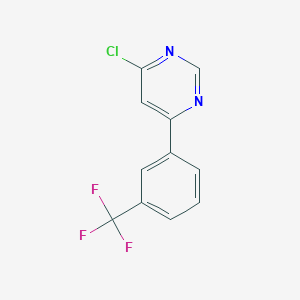
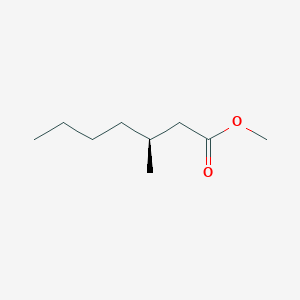
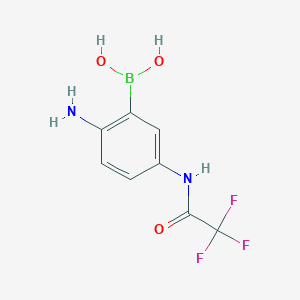
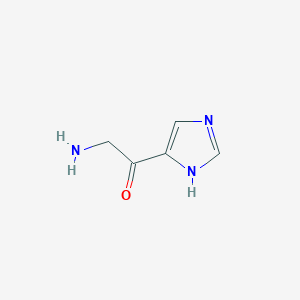
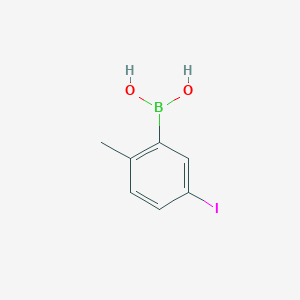
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
